The Dawn of a Tranquilizer: The Historical Discovery and Isolation of Deserpidine
The Dawn of a Tranquilizer: The Historical Discovery and Isolation of Deserpidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for novel therapeutic agents from natural sources led to the discovery of a class of alkaloids from the Rauwolfia genus of plants that would revolutionize the treatment of hypertension and psychiatric disorders. Among these was deserpidine, a close structural relative of the famed reserpine. This technical guide provides an in-depth account of the historical discovery and isolation of deserpidine, presenting the available data in a structured format, detailing the experimental protocols of the era, and visualizing the logical and biochemical pathways as they were understood at the time.
The Discovery of a New Alkaloid
Deserpidine was first isolated from the roots of Rauwolfia canescens by a team of scientists at the Ciba Pharmaceutical Products research laboratories. The discovery was formally announced in a 1955 publication in the journal Experientia by E. Schlittler, P.R. Ulshafer, M.L. Pandow, R.M. Hunt, and L. Dorfman.[1] Their work followed the intense scientific interest in Rauwolfia alkaloids sparked by the successful isolation and clinical application of reserpine from Rauwolfia serpentina a few years prior. Deserpidine, also known by the synonyms Canescine and Raunormine, was identified as 11-Desmethoxyreserpine, differing from reserpine only by the absence of a methoxy group at the 11th position of the indole ring.[2] This subtle structural difference, however, was found to influence its pharmacological profile.
Physicochemical Properties
The initial characterization of deserpidine involved the determination of its fundamental physicochemical properties. These early data were crucial for its identification and for establishing its purity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈N₂O₈ | [2] |
| Molecular Weight | 578.65 g/mol | [1] |
| Melting Point | 228-232 °C | [1] |
| pKₐ (in 40% ethanol) | 6.68 |
Experimental Protocols: The Isolation of Deserpidine
The pioneering work of Schlittler and his colleagues laid the foundation for the extraction and purification of deserpidine. While the full, detailed protocol from the initial discovery is not available in modern databases, a patent filed around the same time by P.R. Ulshafer and assigned to Ciba provides a clear insight into the methods likely employed. The following is a composite of the probable experimental workflow.
I. Extraction of Crude Alkaloids
The initial step involved the liberation of the total alkaloid content from the dried and powdered roots of Rauwolfia canescens.
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Starting Material: 500 parts by weight of dried, finely ground roots of Rauwolfia canescens.
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Solvent Extraction: The powdered root material was subjected to exhaustive extraction with a hot solvent.
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Method 1 (Methanol Extraction): The material was boiled with 2000 parts by volume of methanol for 1 hour, followed by successive extractions with 1000 parts by volume of fresh methanol. The extracts were filtered while hot.
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Method 2 (Ethylene Chloride Extraction): A mixture of the root powder, 600 parts by volume of water, and 1500 parts by volume of ethylene chloride was refluxed for 55 minutes. The hot mixture was filtered, and the plant material was re-extracted with a mixture of ethylene chloride and water.
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Concentration: The combined extracts were concentrated under vacuum to yield a brown, solid residue.
II. Purification of Deserpidine
The crude extract, containing a mixture of alkaloids and other plant metabolites, underwent a series of purification steps.
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Solvent Partitioning: The crude residue was treated with warm hexane to remove non-polar impurities. The hexane-insoluble portion, containing the alkaloids, was then dissolved in methanol.
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Crystallization: The methanolic solution was subjected to fractional crystallization. This process, likely involving careful control of temperature and solvent concentration, allowed for the selective precipitation of deserpidine. In some protocols, acetone was used as a solvent for recrystallization to yield pure deserpidine.
Early Understanding of the Mechanism of Action
In the 1950s, the precise molecular targets of drugs like deserpidine were not fully understood. However, through pharmacological studies, researchers deduced its general mechanism of action. It was observed that deserpidine, much like reserpine, exerted a tranquilizing and hypotensive effect by depleting the stores of biogenic amines, such as norepinephrine and serotonin, from nerve endings. The prevailing hypothesis was that deserpidine interfered with the storage mechanism of these neurotransmitters within the presynaptic neuron. This led to their increased metabolism by monoamine oxidase (MAO) and a subsequent reduction in their release into the synaptic cleft, ultimately resulting in a decrease in sympathetic nerve activity.
Conclusion
The discovery and isolation of deserpidine represent a significant chapter in the history of psychopharmacology and cardiovascular medicine. The work of Schlittler and his team at Ciba, building upon the burgeoning field of natural product chemistry, provided a valuable therapeutic agent and a tool for understanding the role of biogenic amines in physiological and pathological processes. While the experimental techniques of the mid-20th century may appear rudimentary by today's standards, they were sufficient to isolate and characterize this potent alkaloid, paving the way for its clinical use and for further research into its mechanism of action. This historical account serves as a testament to the enduring value of natural products in drug discovery and the ingenuity of early pharmaceutical scientists.
